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molecular formula C5H6BrN3 B144056 6-Bromopyridine-2,3-diamine CAS No. 129012-04-0

6-Bromopyridine-2,3-diamine

Cat. No. B144056
M. Wt: 188.03 g/mol
InChI Key: LWXOPWFJTFAZRO-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

To a suspension of 2-amino-6-bromo-3-nitropyridine (21.8 g) in ethanol (220 ml)—water (22 ml) was added iron powder (39.0 g) at room temperature. Conc. hydrochloric acid (0.8 ml) was added and the mixture was gradually heated with stirring to start the reaction. The mixture was refluxed under heating for 2 hr, and an insoluble matter was removed by filtration while hot. The solvent was evaporated under reduced pressure, and water (200 ml) and active charcoal were added to the resulting solid, which was followed by heating. The insoluble matter was removed by filtration while hot, and water was evaporated under reduced pressure from the filtrate to give 2,3-diamino-6-bromopyridine (9.00 g) as a green brown powder. To the resulting solid from the above reaction were added ethanol (100 ml)—water (100 ml) and the mixture was heated for dissolution. The insoluble matter was removed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/3) to further give the objective compound (8.25 g) as a black-powder.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
39 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Br:11])[N:3]=1.O.Cl>C(O)C.[Fe]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Br:11])[N:3]=1

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Br
Name
Quantity
22 mL
Type
reactant
Smiles
O
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
39 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually heated
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
an insoluble matter was removed by filtration while hot
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water (200 ml) and active charcoal
ADDITION
Type
ADDITION
Details
were added to the resulting solid, which
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration while hot, and water
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure from the filtrate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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